![molecular formula C7H6ClFN2O B1447609 5-Chloro-2-fluoro-N-hydroxy-benzamidine CAS No. 1563439-80-4](/img/structure/B1447609.png)
5-Chloro-2-fluoro-N-hydroxy-benzamidine
Overview
Description
5-Chloro-2-fluoro-N-hydroxy-benzamidine: is an organic compound with the molecular formula C7H6ClFN2O . It is a derivative of benzamidine, characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a hydroxy group attached to the amidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-hydroxy-benzamidine typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-fluorobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Hydroxylation: The amine is then hydroxylated to introduce the hydroxy group, forming the desired benzamidine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-fluoro-N-hydroxy-benzamidine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamidine derivatives.
Scientific Research Applications
Drug Development
The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly for developing inhibitors targeting specific enzymes involved in disease mechanisms. Notably, it has been explored for its potential in treating conditions associated with serine proteases, such as cancer and inflammatory diseases .
Biochemical Research
In biochemical studies, 5-Chloro-2-fluoro-N-hydroxy-benzamidine is utilized to investigate protein interactions and enzyme mechanisms. Researchers employ it to elucidate complex biological processes and identify therapeutic targets. Its effectiveness as a competitive inhibitor makes it suitable for studying protease activity in various biological assays .
Diagnostic Applications
The compound's unique properties allow it to be used in the development of reagents for diagnostic tests. These tests can detect specific biomarkers associated with diseases, enhancing the accuracy of clinical diagnostics .
Material Science Applications
In material science, this compound is being explored for its potential in creating novel materials, including polymers and coatings. The incorporation of fluorinated compounds can improve the performance characteristics of materials, such as their chemical resistance and durability .
Agricultural Chemistry Applications
The compound is also under investigation for its role in agricultural chemistry, particularly in the development of safer and more effective agrochemicals. Its properties may contribute to creating pest control agents that are less harmful to non-target organisms while maintaining efficacy against pests .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group in the amidine moiety allows for hydrogen bonding with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
5-Chloro-2-fluorobenzonitrile: A precursor in the synthesis of 5-Chloro-2-fluoro-N-hydroxy-benzamidine.
5-Chloro-2-furaldehyde: Another chlorinated aromatic compound with different functional groups.
2-Hydroxy-5-chlorobenzophenone: A compound with similar substituents but different core structure.
Uniqueness: this compound is unique due to the combination of chloro, fluoro, and hydroxy groups on the benzamidine scaffold. This unique combination imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Biological Activity
5-Chloro-2-fluoro-N-hydroxy-benzamidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₇H₆ClFN₂O
- Molecular Weight : Approximately 172.59 g/mol
The presence of a hydroxyl group (-OH) at the nitrogen atom enhances its reactivity, making it an important subject in drug development and medicinal chemistry .
This compound primarily acts as an enzyme inhibitor, particularly targeting serine proteases such as factor Xa, which plays a critical role in the coagulation cascade. The mechanism involves:
- Hydrogen Bonding : The hydroxy group allows for hydrogen bonding with active sites of enzymes, leading to inhibition of their activity .
- Enzyme Interaction : The compound's structural modifications influence its binding affinity and selectivity towards target enzymes, which is essential for optimizing its therapeutic efficacy .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antithrombotic Efficacy : A study demonstrated that this compound effectively inhibits factor Xa in vitro, showcasing its potential as a therapeutic agent for thromboembolic diseases .
- Inhibition of Cancer Cell Proliferation : Research indicated that the compound exhibits cytotoxic effects on various cancer cell lines by disrupting protease activity essential for tumor growth .
- Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that alterations in the benzamidine core significantly affect biological potency, guiding future drug design efforts .
Properties
IUPAC Name |
5-chloro-2-fluoro-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCNKCZOHIVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C(=N/O)/N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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